molecular formula C4H2ClNO2 B15224155 5-Chloroisoxazole-3-carbaldehyde

5-Chloroisoxazole-3-carbaldehyde

Cat. No.: B15224155
M. Wt: 131.52 g/mol
InChI Key: RYULBTPXQUOTHP-UHFFFAOYSA-N
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Description

5-Chloroisoxazole-3-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-5-chloroisoxazole with nucleophiles such as 2-methylpropan-2-amine . The reaction is carried out in a mixture of petroleum ether and ethyl acetate, which serves as the eluent for chromatography.

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed isomerization processes. For instance, FeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, followed by reaction with nucleophiles, is a rapid and efficient method . This process can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted isoxazole derivatives .

Mechanism of Action

The mechanism by which 5-Chloroisoxazole-3-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the electron-withdrawing chlorine atom and the electron-donating isoxazole ring. These features enable the compound to participate in nucleophilic and electrophilic reactions, facilitating the formation of diverse chemical products .

Comparison with Similar Compounds

  • 5-Bromoisoxazole-3-carbaldehyde
  • 5-Iodoisoxazole-3-carbaldehyde
  • 5-Fluoroisoxazole-3-carbaldehyde

Comparison: Compared to its analogs, 5-Chloroisoxazole-3-carbaldehyde is unique due to its balanced reactivity and stability. The chlorine atom provides an optimal balance between electron-withdrawing and steric effects, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYULBTPXQUOTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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